molecular formula C7H13BrO2 B13081538 3-Bromo-4-(propan-2-yloxy)oxolane

3-Bromo-4-(propan-2-yloxy)oxolane

Katalognummer: B13081538
Molekulargewicht: 209.08 g/mol
InChI-Schlüssel: VDRWYWSTOCCOMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 3-Bromo-4-(propan-2-yloxy)oxolane typically involves the reaction of 3-bromooxolane with isopropanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

3-Bromo-4-(propan-2-yloxy)oxolane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-(propan-2-yloxy)oxolane is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(propan-2-yloxy)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The oxolane ring structure provides stability and reactivity, allowing the compound to participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-4-(propan-2-yloxy)oxolane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom and the propan-2-yloxy group, which allows for a wide range of chemical transformations and applications.

Eigenschaften

Molekularformel

C7H13BrO2

Molekulargewicht

209.08 g/mol

IUPAC-Name

3-bromo-4-propan-2-yloxyoxolane

InChI

InChI=1S/C7H13BrO2/c1-5(2)10-7-4-9-3-6(7)8/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

VDRWYWSTOCCOMZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1COCC1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.